molecular formula C8H10ClF3N2 B1435620 (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1956436-92-2

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No. B1435620
M. Wt: 226.62 g/mol
InChI Key: VZQRQAYJADKYOZ-JEDNCBNOSA-N
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Description

This compound is an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and an ethanamine group at the 2-position. The presence of the trifluoromethyl group can potentially make this compound useful in various chemical reactions due to the unique properties of fluorine atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the ethanamine group onto the pyridine ring. This could potentially be achieved through various methods such as nucleophilic substitution or addition reactions. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyridine ring, which is aromatic and planar. The trifluoromethyl group is an electron-withdrawing group, which could potentially affect the electron distribution in the pyridine ring and influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the trifluoromethyl group and the ethanamine group. The trifluoromethyl group is electron-withdrawing, which could make the pyridine ring more susceptible to electrophilic attack. The ethanamine group could potentially participate in reactions involving the nitrogen atom, such as the formation of amides or other nitrogen-containing compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atom could potentially make this compound a base. The trifluoromethyl group could potentially make this compound more volatile or less soluble in certain solvents due to the high electronegativity of fluorine.


Scientific Research Applications

DNA Binding and Nuclease Activity

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride derivatives have been explored for their DNA binding and nuclease activity. For instance, copper(II) complexes of tridentate ligands, which include a derivative similar to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine, have shown significant DNA binding affinity and minor structural changes to DNA. These complexes demonstrate potential as therapeutic agents due to their low toxicity to different cancer cell lines (Kumar et al., 2012).

Antitumor Activity

Derivatives of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been investigated for their antitumor activity. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to these compounds have shown promise in vitro as anti-cancer agents against a panel of cell lines, indicating their potential in medical applications (Maftei et al., 2016).

Corrosion Inhibition

Compounds related to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been used in the synthesis of cadmium(II) Schiff base complexes, which exhibit properties as corrosion inhibitors. These complexes have been effective in protecting mild steel surfaces from corrosion, highlighting their application in materials and corrosion engineering (Das et al., 2017).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications and future directions for this compound would largely depend on its reactivity and the properties conferred by its functional groups. It could potentially be used in the synthesis of other compounds, or it could have applications in fields such as medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRQAYJADKYOZ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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